molecular formula C10H8ClF3O B7992330 3-Allyloxy-4-chloro-benzotrifluoride

3-Allyloxy-4-chloro-benzotrifluoride

Cat. No.: B7992330
M. Wt: 236.62 g/mol
InChI Key: LEQBIHYMSGMTQI-UHFFFAOYSA-N
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Description

3-Allyloxy-4-chloro-benzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride backbone substituted with a chlorine atom at the 4-position and an allyloxy group (–O–CH₂–CH=CH₂) at the 3-position. The trifluoromethyl (–CF₃) group enhances the molecule’s lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-chloro-2-prop-2-enoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQBIHYMSGMTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-4-chloro-benzotrifluoride typically involves the reaction of 4-chloro-3-hydroxybenzotrifluoride with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-4-chloro-benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzotrifluoride derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

3-Allyloxy-4-chloro-benzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyloxy-4-chloro-benzotrifluoride involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in hydrogen bonding and other interactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Benzotrifluoride Derivatives

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications
3-Allyloxy-4-chloro-benzotrifluoride –Cl (4), –O–CH₂–CH=CH₂ (3) C₁₀H₈ClF₃O Not provided Potential intermediate in specialty chemicals; discontinued
3-Amino-4-chloro-benzotrifluoride –Cl (4), –NH₂ (3) C₇H₅ClF₃N 121-50-6 Used in dyes, polymers; no significant hazards reported
4-Chloro-3-methoxy-benzotrifluoride –Cl (4), –OCH₃ (3) C₈H₆ClF₃O Hypothetical Smaller substituent; higher solubility in polar solvents
Substituent Effects:
  • Enhances lipophilicity compared to methoxy (–OCH₃) or amino (–NH₂) groups.
  • Amino (–NH₂): Increases basicity and hydrogen-bonding capacity, improving water solubility. Likely more reactive in nucleophilic substitutions .
  • Methoxy (–OCH₃) : Electron-donating group that stabilizes aromatic rings but offers less steric hindrance than allyloxy.

Physicochemical Properties

  • Lipophilicity: The allyloxy group in this compound likely confers higher logP values than its amino or methoxy analogs, favoring membrane permeability in bioactive molecules.
  • Thermal Stability : Allyloxy derivatives may exhibit lower thermal stability due to the allyl group’s susceptibility to decomposition or polymerization.

Biological Activity

3-Allyloxy-4-chloro-benzotrifluoride is an organic compound characterized by a benzene ring substituted with an allyloxy group and a chloro group, along with three trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClF3O
  • IUPAC Name : 3-Allyloxy-4-chlorobenzotrifluoride

Physical Properties

PropertyValue
Molecular Weight240.62 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily linked to its ability to interact with various biomolecular targets. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating the structure-activity relationship (SAR) of chlorinated aromatic compounds revealed that halogen substitution can enhance antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study analyzed several chlorinated benzene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a notable decrease in bacterial viability upon exposure to the compound, suggesting its potential use as an antimicrobial agent.
  • Cytotoxicity Assays : In a cytotoxicity study involving human cancer cell lines (e.g., HeLa, MCF-7), this compound was found to inhibit cell proliferation at micromolar concentrations. The mechanism was hypothesized to involve disruption of cellular signaling pathways related to growth and survival .
  • Environmental Impact Studies : Investigations into the environmental persistence of chlorinated compounds have highlighted the need for understanding their degradation pathways. Studies indicate that this compound may undergo photodegradation when exposed to UV light, leading to the formation of less harmful byproducts .

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